molecular formula C18H19N3O2 B5649349 7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole

7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B5649349
M. Wt: 309.4 g/mol
InChI Key: KOPAVRFXWGVZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related carbazole and oxadiazole derivatives involves multiple steps, including reactions of aromatic aldehydes and carbohydrazides, or the reaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates. These processes underline the complexity and the precision required in synthesizing similar heterocyclic compounds, demonstrating the intricate strategies developed by chemists to assemble such molecules (Stevens et al., 1984).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, NMR, and HRMS, are fundamental in determining the molecular structure of these compounds. Studies have shown that the structural determination, particularly using X-ray diffraction analysis, is crucial for understanding the spatial arrangement and the interaction of the functional groups within the molecule (Jiang et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the carbazole and oxadiazole moieties, facilitating various subsequent chemical transformations. These reactions can be utilized to further modify the molecule for specific applications or to study its reactivity towards different chemical agents (Gündoğdu et al., 2017).

Physical Properties Analysis

The physical properties, including absorption and emission spectra, are significantly influenced by the substituents on the molecule. These properties are essential for applications in materials science, where the optical characteristics can be tailored for specific functionalities. Solvent polarity also plays a crucial role in the absorption and emission behavior of these compounds (Jiang et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, such as ionization constants and reactivity towards different reagents, is crucial for elucidating the compound's behavior in various environments. This includes studies on bioisosterism, where the oxadiazole moiety can act as a bioisoster for other functional groups, providing insights into the compound's potential biological relevance (Tosco & Lolli, 2008).

properties

IUPAC Name

3-(oxolan-3-yl)-5-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-4-15-13(3-1)14-6-5-11(9-16(14)19-15)18-20-17(21-23-18)12-7-8-22-10-12/h5-6,9,12,19H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPAVRFXWGVZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)C4=NC(=NO4)C5CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.